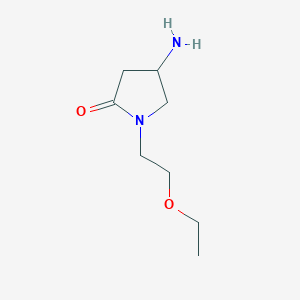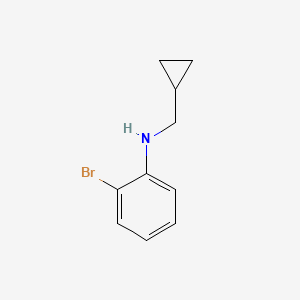
2-Bromo-N-(cyclopropylmethyl)aniline
Descripción general
Descripción
2-Bromo-N-(cyclopropylmethyl)aniline is a chemical compound with the CAS Number: 1156164-31-6 . It has a molecular weight of 226.12 .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction starts with 2-bromoaniline and cyclopropanecarbaldehyde in the presence of acetic acid in dichloromethane at 50℃ for 1 hour . Sodium triacetoxyborohydride is then added, and the solution is stirred for 2 hours while warming to ambient temperature . The reaction mixture is quenched with 2.5 M sodium hydroxide and partitioned between saturated aqueous sodium bicarbonate solution and ethyl acetate . The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to provide the title compound .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an aniline group, which is further connected to a cyclopropylmethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.12 .Aplicaciones Científicas De Investigación
1. Enzyme Inhibition Studies
Cyclopropyl-containing bromophenol derivatives, structurally related to 2-Bromo-N-(cyclopropylmethyl)aniline, have been researched for their potential as enzyme inhibitors. Specifically, these compounds have shown significant inhibitory effects on carbonic anhydrase isoenzymes, with some derivatives demonstrating potent inhibitory activity in the low nanomolar range. This suggests a potential application of similar compounds in targeting specific isoenzymes for therapeutic purposes (Boztaş et al., 2015).
2. Synthesis of N-Methyl-N-Aryl Amines
A method involving the use of acetic anhydride, triethylamine, and methyl iodide has been applied to synthesize N-methyl-N-aryl amines, starting from anilines. This process has been used to create compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, a potential amyloid imaging agent for Alzheimer’s disease, suggesting that similar methodologies could be adapted for synthesizing derivatives of this compound for various bioactive compounds or diagnostic agents (Peng et al., 2009).
3. Synthesis of Meta-Substituted Anilines
Research has been conducted on the transition metal-free synthesis of meta-bromo and meta-trifluoromethylanilines, highlighting a method that could be potentially applied to the synthesis of structurally related compounds like this compound. The method showcases a pathway for synthesizing anilines with challenging substitution patterns, offering a range of applications in the synthesis of biologically active compounds or materials science (Staudt et al., 2022).
4. Crystal Engineering and Supramolecular Chemistry
Anilic acids and dipyridyl compounds, which are structurally related to this compound, have been used in crystal engineering to form complexes with unique properties. These studies highlight the potential of this compound and its derivatives in forming new materials with specific molecular arrangements and properties, which could be valuable in various fields including materials science and nanotechnology (Zaman et al., 2001).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Bromo-N-(cyclopropylmethyl)aniline may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the compound and its target, facilitated by a palladium catalyst .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDNGXBEPRVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)
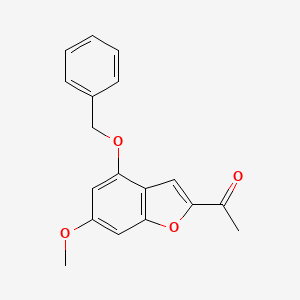
![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

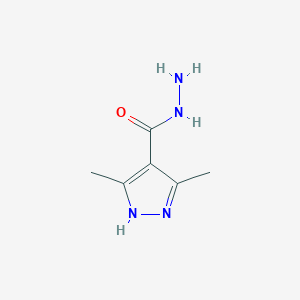
![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
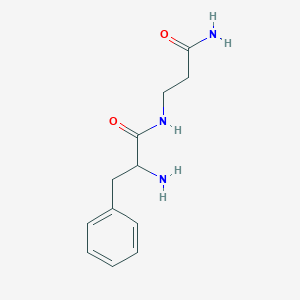
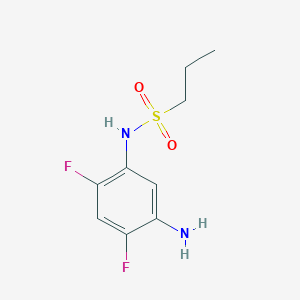
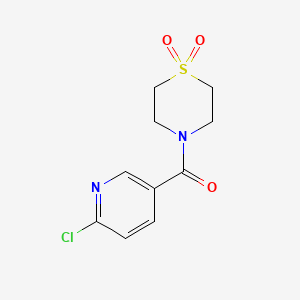
![3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid](/img/structure/B1518262.png)
